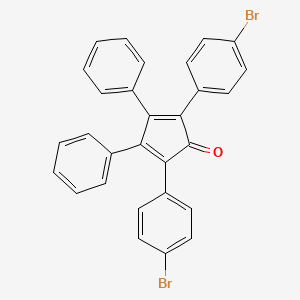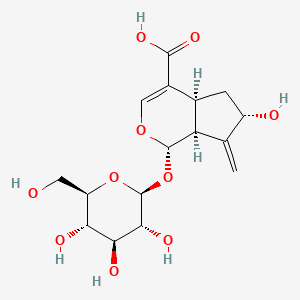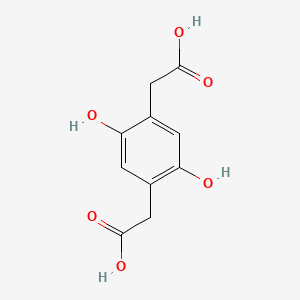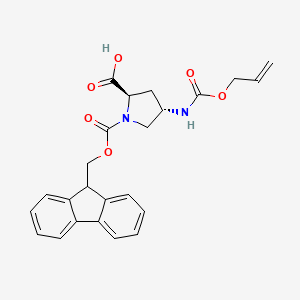![molecular formula C9H19NO4Si B3029200 N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺 CAS No. 57577-96-5](/img/structure/B3029200.png)
N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺
描述
N-(3-(Trimethoxysilyl)propyl)acrylamide is a useful research compound. Its molecular formula is C9H19NO4Si and its molecular weight is 233.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(Trimethoxysilyl)propyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Trimethoxysilyl)propyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
表面衍生化和促进粘附
N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺及其衍生物已被探索用于表面衍生化,以增强聚合物薄膜对各种基材(如硅光阳极)的粘附性。该过程涉及通过表面 OH 基团将化合物共价锚定到基材上,从而启动聚合,形成保护性和粘合涂层。例如,用 N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺的衍生物处理 n 型硅电极,已显示出电极的耐久性得到改善,这归因于聚合物薄膜的牢固锚定,该薄膜可防止光阳极分解 (Simon、Ricco 和 Wrighton,1982)。
用于药物和核酸递送的纳米载体设计
该化合物还被纳入热响应性、核交联胶束的设计中,用于抗癌药物和核酸的共递送。在这些胶束的制备中使用 N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺的衍生物允许在核心中形成二氧化硅交联,从而增强药物递送系统的稳定性和效率。这些纳米载体已显示出在血清存在下介导更高的基因转移率和改善的治疗效果,表明它们在增强治疗应用中的潜力 (Chang 等人,2015)。
抗病毒研究
研究已发现 N-[3-(三甲氧基甲硅烷基)丙基]丙-2-烯酰胺的衍生物是病毒复制的有效抑制剂,特别针对病毒复制区室的形成。涉及寨卡病毒的研究突出了这些化合物通过阻止膜性复制区室的形成来抑制病毒复制的潜力,展示了抗病毒疗法的新方法 (Riva 等人,2021)。
作用机制
Target of Action
N-(3-(Trimethoxysilyl)propyl)acrylamide, also known as N-[3-(Trimethoxysilyl)propyl]prop-2-enamide or N-(3-trimethoxysilylpropyl)prop-2-enamide, is a complex compound with a variety of potential targets. Similar compounds have been used for surface modification of materials like silica gel , suggesting that its targets could be surfaces of various substrates.
Mode of Action
The compound acts as a monomer and a coupling agent in polymerization reactions . It can copolymerize with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates . The presence of an additional functional group of acrylate facilitates its use for grafting polymerization on plastic surfaces .
Biochemical Pathways
It’s known that the compound undergoes raft (reversible addition-fragmentation chain transfer) polymerization, a type of controlled/living radical polymerization . This process allows for fine control over the polymer’s architecture, morphology, and chemical structure .
Result of Action
The result of N-(3-(Trimethoxysilyl)propyl)acrylamide’s action is the formation of polymers with improved mechanical properties and adhesion to various substrates . It can also lead to the formation of transparent mesoporous hybrids with a surface area of up to 400 m2.g-1 when used in the sol-gel process .
Action Environment
The action, efficacy, and stability of N-(3-(Trimethoxysilyl)propyl)acrylamide can be influenced by various environmental factors. For instance, the compound can form explosive mixtures with air on intense heating . Additionally, the compound’s ability to form polymers and modify surfaces suggests that its action could be influenced by the properties of the substrates it interacts with.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-(3-trimethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNWFFWGDCAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551757 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57577-96-5 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

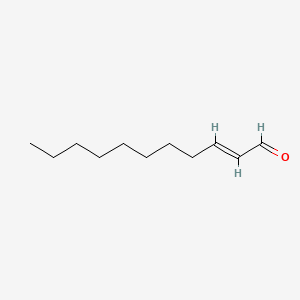
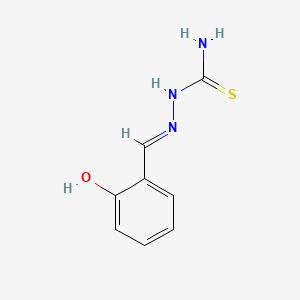
![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)
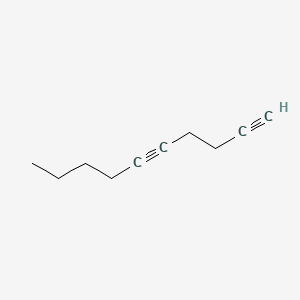
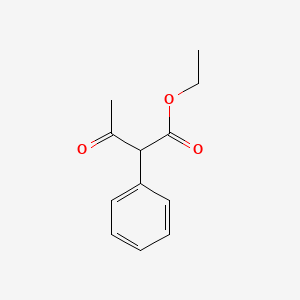

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)


